molecular formula C20H22N2O2S B5059173 4-PENTYL-N-(QUINOLIN-3-YL)BENZENE-1-SULFONAMIDE

4-PENTYL-N-(QUINOLIN-3-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B5059173
M. Wt: 354.5 g/mol
InChI Key: GUWUPXMKJYXBRJ-UHFFFAOYSA-N
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Description

4-Pentyl-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety attached to a benzene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pentyl-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Alkylation: The final step involves the alkylation of the sulfonamide with a pentyl halide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Pentyl-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

4-Pentyl-N-(quinolin-3-yl)benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Biological Studies: The compound is used to investigate the interactions of sulfonamides with biological targets.

    Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-pentyl-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Pentyl-N-(quinolin-8-yl)benzene-1-sulfonamide: Similar structure but with the quinoline moiety at a different position.

    4-Pentyl-N-(quinolin-3-yl)benzene-1-sulfonyl chloride: A precursor in the synthesis of the target compound.

Uniqueness

4-Pentyl-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with both DNA and enzymes makes it a versatile compound for various applications.

Properties

IUPAC Name

4-pentyl-N-quinolin-3-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-2-3-4-7-16-10-12-19(13-11-16)25(23,24)22-18-14-17-8-5-6-9-20(17)21-15-18/h5-6,8-15,22H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWUPXMKJYXBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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